molecular formula C6H13NO B146044 2-Piperidinemethanol CAS No. 3433-37-2

2-Piperidinemethanol

Cat. No.: B146044
CAS No.: 3433-37-2
M. Wt: 115.17 g/mol
InChI Key: PRAYXGYYVXRDDW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the synthesis of other compounds , suggesting that it may interact with various enzymes and proteins during these reactions. The exact nature of these interactions is not currently known.

Molecular Mechanism

It is known that this compound is used in the synthesis of other compounds , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of 2-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures to yield this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced by hydrogenation of 2-piperidone in the presence of a suitable catalyst, such as palladium on carbon. The process involves high-pressure hydrogen gas and elevated temperatures to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinemethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-piperidone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to piperidine using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

Scientific Research Applications

2-Piperidinemethanol has several applications in scientific research:

Comparison with Similar Compounds

    4-Piperidinemethanol: Similar to 2-piperidinemethanol but with the hydroxyl group attached to the fourth carbon of the piperidine ring.

    2-Piperidineethanol: Contains an ethyl group instead of a hydroxymethyl group attached to the second carbon of the piperidine ring.

    3-Piperidinemethanol: The hydroxyl group is attached to the third carbon of the piperidine ring.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

piperidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871027
Record name 2-Piperidinylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 2-Piperidinemethanol
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CAS No.

3433-37-2
Record name 2-Piperidinemethanol
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Record name Piperidin-2-ylmethanol
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Record name 2-Piperidinylmethanol
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Record name Piperidin-2-ylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-piperidinemethanol?

A1: The molecular formula of this compound is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. For instance, one research employed 1H and 13C nuclear magnetic resonance (NMR) to confirm the identity of the compound isolated from buckwheat extract. []

Q3: Are there any computational studies on this compound conformations?

A3: Yes, theoretical studies have investigated the conformational preferences of this compound in the gaseous state and in solvents of different polarities using computational methods. []

Q4: Can this compound form carbamates with carbon dioxide?

A4: Interestingly, while many amines react with CO2 to form carbamates, this compound, along with 2-piperidineethanol and 3-piperidinemethanol, does not form carbamates. This is likely due to strong intramolecular hydrogen bonding. []

Q5: Can this compound be used in organic synthesis?

A5: Yes, this compound can be utilized as a building block in organic synthesis. For example, it served as a starting material in the synthesis of a model compound of the natural product Corydendramine A. The synthesis involved a key Julia coupling step. []

Q6: Are there any known catalytic applications of this compound?

A6: While this compound itself might not be a catalyst, research suggests its potential role in carbon dioxide sequestration processes. Studies imply that carbamate intermediates, even if not directly formed by this compound, could be involved in reactions relevant to CO2 capture when sterically hindered amines are used. [, ]

Q7: Does this compound exhibit any biological activities?

A7: Studies have shown that this compound, isolated from buckwheat, exhibits allelopathic activity. It inhibited the root and shoot growth of certain plant species, suggesting its potential as a natural herbicide. []

Q8: Are there any studies investigating the pharmacological effects of this compound derivatives?

A8: Yes, research has explored the pharmacological properties of 3-substituted octahydropyrido[2,1-c][1,4]oxazines, which are structurally related to this compound. These compounds demonstrated depressant effects on the central nervous system in mice. []

Q9: Can this compound be used to synthesize chiral compounds?

A9: Yes, derivatives of this compound, like α,α-diphenyl-2-piperidinemethanol, are valuable in asymmetric synthesis. For example, oxazaborolidines derived from these compounds have been successfully applied in enantioselective reductions of ketones, yielding chiral alcohols with high enantiomeric purity. []

Q10: Are there any known antimicrobial properties of this compound derivatives?

A10: Research shows that newly synthesized substituted 2-aminomethyl-2-oxo-2λ5-perhydro-[1,3,2]oxazaphospholo[3,4-a]pyridine derivatives, derived from this compound, exhibit promising antimicrobial activity, particularly against fungal strains. []

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